ELOVL6-IN-3

ELOVL6 fatty acid elongation metabolic disease

Researchers require validated reference tools for ELOVL6 fatty acid elongation studies. Generic inhibitors lack standardized potency data, risking irreproducible results. ELOVL6-IN-3 (Compound-A) solves this as the first-in-class mammalian ELOVL6 inhibitor. - **Assay control**: IC50=350 nM (mouse ELOVL6) for calibration. - **Mechanistic studies**: Noncompetitive vs malonyl-CoA (Ki=994 nM). - **In vivo benchmark**: Reduces hepatic elongation index at 100 mg/kg (DIO mouse model). Procure as a defined standard for diabetes/obesity target validation.

Molecular Formula C27H24F3N3O3
Molecular Weight 495.5 g/mol
Cat. No. B4148245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELOVL6-IN-3
Molecular FormulaC27H24F3N3O3
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
InChIInChI=1S/C27H24F3N3O3/c1-16-21(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)22-19(14-25(2,3)15-20(22)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3
InChIKeyXNUIQJWHESYIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ELOVL6-IN-3: Selective ELOVL6 Inhibitor for Metabolic Disease


ELOVL6-IN-3, also referred to as ELOVL6-IN-1 or Compound-A, is a potent, orally active, and selective small-molecule inhibitor of the elongase of long-chain fatty acids family member 6 (ELOVL6). ELOVL6-IN-3 belongs to the indoledione chemical class, and it acts as a noncompetitive inhibitor of ELOVL6 with respect to malonyl-CoA (Ki = 994 nM) [1]. This compound serves as a foundational chemical tool, having been identified as the first inhibitor for mammalian ELOVL6, and is widely used to probe the enzyme's role in fatty acid elongation and metabolic disorders such as diabetes and obesity [2].

Workflow Fatty acid elongation / lipid metabolism studies
Selection Context First-in-class ELOVL6 inhibitor tool compound
Model Fit Metabolic disease research models (obesity, diabetes)

ELOVL6-IN-3: Why Precise Inhibitor Selection Matters


Generic substitution among ELOVL6 inhibitors is not scientifically valid due to significant differences in potency, species specificity, selectivity, and in vivo efficacy. The ELOVL6 inhibitor landscape includes compounds such as ELOVL6-IN-2, ELOVL6-IN-4, and ELOVL6-IN-5 (Compound B), each with distinct biochemical and pharmacological profiles. For instance, while ELOVL6-IN-3 (Compound-A) was the first-in-class inhibitor with an IC50 of 350 nM for mouse ELOVL6 [1], later-generation compounds like ELOVL6-IN-2 exhibit a >10-fold higher potency (IC50 of 34 nM for mouse ELOVL6) . Furthermore, ELOVL6-IN-3 demonstrates >30-fold selectivity over other ELOVL family members [1], whereas ELOVL6-IN-5 shows >60-fold selectivity . These quantitative variations in target engagement and off-target profiles directly impact experimental outcomes, making the selection of a specific inhibitor a critical, data-driven decision for reproducibility and accurate interpretation of biological results.

Target: ELOVL6-IN-3
First-in-class, noncompetitive inhibitor
Reported >30-fold selectivity over other ELOVLs
Baseline in vivo response at standard dosing
Generic substitute risk
Later-generation inhibitors may exhibit higher potency
Selectivity window may not transfer; newer compounds show >60-fold
In vivo response and PK profiles can differ markedly

ELOVL6-IN-3: Quantitative Evidence Guide


Noncompetitive Mouse ELOVL6 Inhibition Mechanism

ELOVL6-IN-3 (Compound-A) dose-dependently inhibits mouse ELOVL6 activity with an IC50 value of 0.350 μM. It acts as a noncompetitive inhibitor with respect to malonyl-CoA, exhibiting a Ki of 994 nM [1]. In contrast, later-generation inhibitor ELOVL6-IN-2 demonstrates a >10-fold higher potency with an IC50 of 34 nM against mouse ELOVL6 . This differential in potency is critical for studies requiring varying degrees of target engagement.

Mouse ELOVL6 Inhibition
Reported
IC50 = 0.350 μM; Ki = 994 nM
Noncompetitive inhibitor; lower target engagement than later inhibitors
Cross-study comparison; verify assay conditions
ELOVL6 fatty acid elongation metabolic disease

Hepatic Fatty Acid Elongation Reduction In Vivo

In vivo, oral administration of ELOVL6-IN-3 at 100 mg/kg over a 2-day period significantly reduced the total fatty acid elongation index in mouse liver [1]. A comparator, ELOVL6-IN-4, demonstrates a more pronounced effect at a much lower dose; a single oral dose of 1-10 mg/kg effectively reduces the elongation index in mouse hepatocytes . This highlights the improved in vivo potency of later-generation inhibitors.

In Vivo Hepatic Elongation
Reported
100 mg/kg (2d) reduces elongation index
vs. ELOVL6-IN-4 effective at 1–10 mg/kg
Baseline in vivo response; later compounds show improved potency
Dose-response context may require independent validation
ELOVL6 in vivo pharmacology liver metabolism

Species Selectivity Across Human and Mouse ELOVL6

ELOVL6-IN-3 (Compound-A) inhibits both mouse and human ELOVL6, with a reported >30-fold selectivity over other ELOVL family members [1]. A more recent analog, ELOVL6-IN-5 (Compound B), shows >60-fold selectivity over other ELOVL enzymes and exhibits IC50 values of 85 nM for human ELOVL6 and 38 nM for mouse ELOVL6 . ELOVL6-IN-4 shows a similar species preference with IC50s of 79 nM for human and 94 nM for mouse .

Species Selectivity
Reported
>30-fold selectivity; mouse & human activity
vs. ELOVL6-IN-5: >60-fold, IC50 38–85 nM
Selectivity context for target engagement; lower vs. later compounds
Cross-study; confirm against recombinant ELOVL panels
ELOVL6 species selectivity drug discovery

Oral Bioavailability and Pharmacokinetic Profile

ELOVL6-IN-3 exhibits oral bioavailability, with studies showing substantial exposure in plasma and liver within 0-2 hours after a 10 mg/kg oral dose in mice . Later-generation compounds, such as inhibitor 37 (from the same indoledione class), demonstrated sustained plasma exposure and good liver penetrability, but with more favorable overall pharmacokinetic properties that led to its selection as a lead compound [1].

Oral PK Profile
Class-level
Plasma & liver exposure within 0–2 h (10 mg/kg p.o.)
Oral bioavailability supports in vivo studies; detailed PK not provided
Indoledione class inference; compound-specific parameters may differ
ELOVL6 pharmacokinetics oral bioavailability

ELOVL6-IN-3: Recommended Application Scenarios


Biochemical Assay Baseline for ELOVL6 Inhibition

Procure ELOVL6-IN-3 as a benchmark reference compound for in vitro assays measuring ELOVL6 enzymatic activity. Given its established IC50 of 0.350 μM against mouse ELOVL6 [1], it serves as a reliable standard to calibrate assay sensitivity and to compare the relative potency of novel ELOVL6 inhibitors. Its noncompetitive mechanism with respect to malonyl-CoA provides a distinct kinetic profile for mechanistic studies [1].

In Vivo Efficacy Benchmarking for New Inhibitors

Utilize ELOVL6-IN-3 as a reference or negative control in comparative in vivo studies. Its documented ability to reduce the hepatic fatty acid elongation index at a 100 mg/kg dose [1] provides a historical benchmark. This allows researchers to quantify the improved efficacy and potency of newer inhibitors like ELOVL6-IN-4 (effective at 1-10 mg/kg) [2] in the same experimental model, thereby demonstrating the therapeutic window and advancement of their novel compounds.

Investigating ELOVL6 Role in Lipid Metabolism

Use ELOVL6-IN-3, the first-in-class inhibitor [1], in cell-based assays (e.g., in hepatocytes) to probe the fundamental role of ELOVL6 in fatty acid elongation and its downstream effects on lipid metabolism [1]. Its well-characterized, albeit moderate, potency and selectivity make it an ideal tool for studying the acute and chronic consequences of partial ELOVL6 inhibition, providing insights that are not confounded by the very high potency and selectivity of later-generation compounds.

Pharmacological Tool in Metabolic Disease Models

Deploy ELOVL6-IN-3 in established mouse models of obesity and diabetes, such as diet-induced obesity (DIO) or ob/ob mice. While later studies with more potent inhibitors have shown limited impact on insulin resistance [2], ELOVL6-IN-3 remains a valuable tool for acute pharmacological studies aimed at elucidating the immediate effects of ELOVL6 inhibition on hepatic lipid profiles and gene expression, which formed the foundational data for this target class [1].

Application
Selection Property
Validation Focus
Biochemical assay standardization
First-in-class inhibitor profile
Assay sensitivity calibration; potency comparison context
In vivo response benchmarking
Reported hepatic fatty acid elongation reduction
Comparative in vivo potency with newer inhibitors
ELOVL6 role in lipid metabolism
Moderate, well-characterized inhibition profile
Acute/chronic pathway-response studies without full pathway silencing
Metabolic disease model studies
Oral tool compound with foundational in vivo data
Hepatic lipid profile and gene expression acute response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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